Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazin ring, a nitro group, and a chlorobenzoylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate typically involves multiple steps, starting with the preparation of the benzoxazin ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoxazin ring and chlorobenzoylamino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the successful transformation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzoxazin ring .
Scientific Research Applications
Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate involves its interaction with specific molecular targets. The nitro group and benzoxazin ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester
- Benzeneacetic acid, a-methyl-4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]-, methyl ester
Uniqueness
Methyl 4-(7-nitro-2H-1,4-benzoxazin-3-yl)-p-chlorobenzoylamino-alpha-methylphenylacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
109227-07-8 |
---|---|
Molecular Formula |
C25H20ClN3O6 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
methyl 2-[4-[(4-chlorobenzoyl)-(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]propanoate |
InChI |
InChI=1S/C25H20ClN3O6/c1-15(25(31)34-2)16-5-9-19(10-6-16)28(24(30)17-3-7-18(26)8-4-17)23-14-35-22-13-20(29(32)33)11-12-21(22)27-23/h3-13,15H,14H2,1-2H3 |
InChI Key |
ZEKQABGRKFLIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2)C(=O)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.